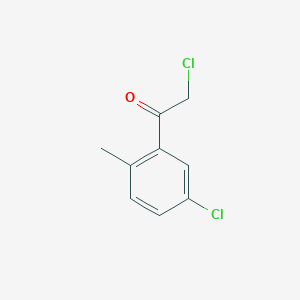

2-Chloro-1-(5-chloro-2-methylphenyl)ethanone

Description

2-Chloro-1-(5-chloro-2-methylphenyl)ethanone is a halogenated acetophenone derivative characterized by a chloro-substituted ethanone group attached to a substituted aromatic ring. Its structure includes chlorine atoms at the 5-position of the phenyl ring and a methyl group at the 2-position, which influence its electronic and steric properties. This compound is primarily used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and bioactive molecules.

Properties

IUPAC Name |

2-chloro-1-(5-chloro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXFECVAWSLKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495550 | |

| Record name | 2-Chloro-1-(5-chloro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58657-28-6 | |

| Record name | 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58657-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(5-chloro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone can be achieved through several methods. One common method involves the reaction of chloroacetyl chloride with 5-chloro-2-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride in a solvent like carbon disulfide . The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted ethanones with various functional groups replacing the chlorine atoms.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

2-Chloro-1-(5-chloro-2-methylphenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization through reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Using KMnO₄ | 1-(5-chloro-2-methylphenyl)ethanoic acid |

| Reduction | Using NaBH₄ | 1-(5-chloro-2-methylphenyl)ethanol |

| Substitution | With NaOCH₃ | 1-(5-methoxy-2-methylphenyl)ethanone |

The compound exhibits potential biological activities, making it a candidate for drug development. Studies have shown its efficacy as an enzyme inhibitor and in receptor binding due to its structural similarity to biologically active molecules.

Antimicrobial Activity : Research indicates that derivatives of this compound possess notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against Bacteria |

|---|---|

| This compound | Effective against Staphylococcus aureus and Escherichia coli |

| Substituted derivatives | Enhanced activity against multiple strains |

Anticancer Properties : Structure-activity relationship (SAR) studies have demonstrated that certain modifications to the compound enhance its anticancer efficacy against cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer).

| Compound | IC₅₀ (μM) | Cancer Type |

|---|---|---|

| Compound A | 0.62 | HEPG2 |

| Compound B | 0.87 | MCF-7 |

In Vitro Studies on Cancer Cell Lines

A series of studies evaluated the anticancer activity of various derivatives of 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone against different cancer cell lines. The results showed that some derivatives exhibited significantly lower IC₅₀ values compared to standard treatments.

Mechanism of Action :

The biological effects may involve:

- Inhibition of key enzymes associated with cancer progression.

- Induction of cell cycle arrest leading to apoptosis.

Safety and Toxicity

Understanding the safety profile of this compound is essential for its therapeutic applications. Preliminary studies indicate moderate toxicity at high doses, with the need for further investigation into long-term exposure risks.

| Study Focus | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity at high doses |

| Long-term Effects | Further studies required |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence: Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine atoms enhance electrophilicity at the carbonyl carbon, increasing reactivity in nucleophilic substitutions (e.g., formation of heterocycles in and ) . Electron-Donating Groups (OCH₃, C₂H₅): Methoxy and ethyl groups reduce electrophilicity but improve solubility in polar solvents . 39% in ) .

Biological Activity

2-Chloro-1-(5-chloro-2-methylphenyl)ethanone, with the CAS number 58657-28-6, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

The chemical structure of 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone can be represented as follows:

- Molecular Formula : C9H8Cl2O

- Molecular Weight : 203.06 g/mol

Antimicrobial Properties

Research indicates that halogenated compounds, including 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone, often exhibit significant antimicrobial activity. A study highlighted the effectiveness of various chlorinated compounds against a range of bacterial strains. The presence of chlorine atoms in the structure is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity of 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 50 µg/mL |

The mechanism through which 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone exerts its antimicrobial effects involves several pathways:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, disrupting membrane integrity.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, leading to cell death.

- Biofilm Disruption : Studies have shown that halogenated compounds can reduce biofilm formation, making bacteria more susceptible to treatment.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various chlorinated compounds, including 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone. The research demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA).

Clinical Implications

The potential application of this compound in clinical settings is promising. Its ability to combat resistant bacterial strains suggests it could be developed into a novel antimicrobial agent. Further research is needed to explore its pharmacokinetics and safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.